2-Bromophenylhydrazine
Overview
Description
2-Bromophenylhydrazine, also known as this compound, is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157601. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Detection of Hydrazine in Biological and Water Samples : A study developed a fluorescent probe for detecting hydrazine, a compound related to 2-Bromophenylhydrazine, in environmental water systems and biological samples (Zhu et al., 2019).
Antibacterial Activities : Research on derivatives of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, closely related to this compound, indicated potential antibacterial properties (El-Hashash et al., 2015).
Anticonvulsant and Anti-inflammatory Activities : Some new benzofuran-based heterocycles, which could be synthesized from this compound, demonstrated anticonvulsant and anti-inflammatory properties (Dawood et al., 2006).
Chemotherapy Research : Phenylhydrazine, which shares a functional group with this compound, was historically used in the treatment of polycythemia vera, providing insights into its potential in medical applications (Brown & Giffin, 1926).
Oxidative Stress Studies : Phenylhydrazine was used to study oxidative stress in newborn erythrocytes, which is relevant for understanding red blood cell aging and diseases (Shahal et al., 1991).
Synthesis of 1-Aryl-1H-Indazoles : 2-Bromobenzaldehydes, related to this compound, were used in the palladium-catalyzed synthesis of indazoles, which are important in pharmaceutical research (Cho et al., 2004).
Antifungal Activities : Arylidene hydrazines, structurally similar to this compound, showed significant antifungal activities, indicating their potential in treating fungal infections (Bharti et al., 2010).
Cancer Chemoprevention : Research on phenazine analogues, which could be synthesized using this compound, explored their potential as cancer chemopreventive agents (Conda-Sheridan et al., 2010).
Safety and Hazards
2-Bromophenylhydrazine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Bromophenylhydrazine, also known as (2-bromophenyl)hydrazine, is a chemical compound used in the synthesis of various pharmaceuticals It’s often used as a building block in the synthesis of more complex molecules, so its targets can vary depending on the final compound it’s used to create .
Mode of Action
It’s known that hydrazines, in general, can act as reducing agents and can participate in condensation reactions . The bromine atom in the this compound molecule could potentially enhance its reactivity, making it a useful intermediate in organic synthesis .
Biochemical Pathways
As an intermediate in organic synthesis, its impact on biochemical pathways would largely depend on the final compound it’s used to create .
Pharmacokinetics
As an intermediate in drug synthesis, its pharmacokinetic properties would be determined by the final pharmaceutical compound it’s used to create .
Result of Action
As an intermediate in drug synthesis, its effects would be determined by the final pharmaceutical compound it’s used to create .
Action Environment
Like many chemical compounds, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other reactive species .
Properties
IUPAC Name |
(2-bromophenyl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMQVBSLMQSMDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168276 | |
Record name | 2-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-66-4 | |
Record name | (2-Bromophenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16732-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromophenylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016732664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16732-66-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157601 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromophenylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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